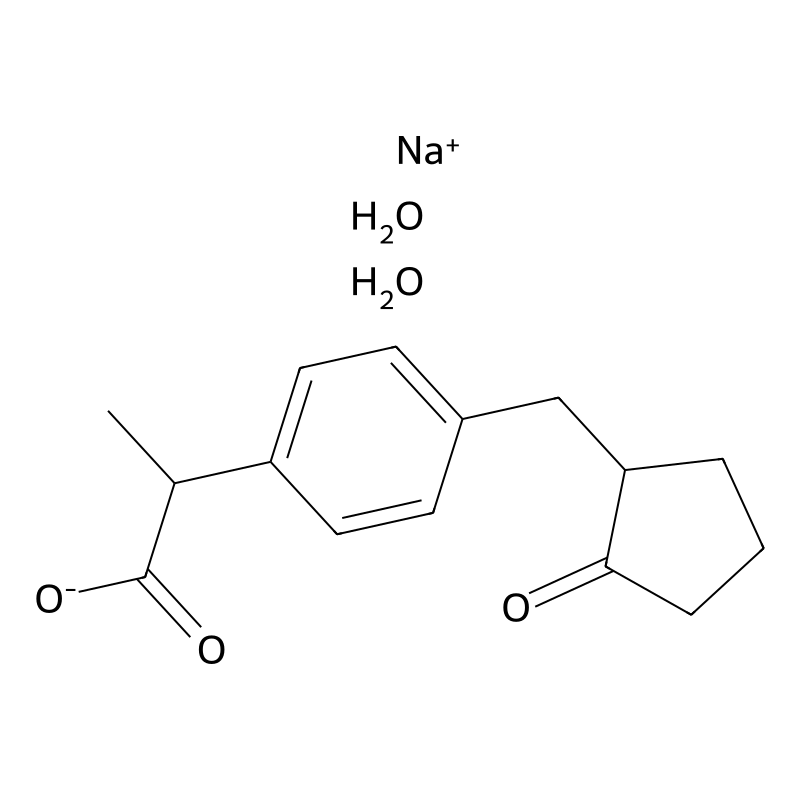

Loxoprofen sodium dihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Analgesic and Anti-inflammatory Effects

Loxoprofen sodium dihydrate has been studied in various pre-clinical and clinical trials for its analgesic and anti-inflammatory effects in various conditions. These include:

- Osteoarthritis: Studies have shown loxoprofen sodium dihydrate to be effective in reducing pain and improving function in patients with osteoarthritis of the knee and hip .

- Musculoskeletal pain: Loxoprofen sodium dihydrate has also shown efficacy in relieving pain associated with various musculoskeletal conditions like low back pain, neck pain, and shoulder pain .

- Menstrual cramps: Research suggests loxoprofen sodium dihydrate may be effective in reducing pain and dysmenorrhea (painful menstruation) .

Other Potential Applications

Beyond its established uses, loxoprofen sodium dihydrate is being investigated for its potential benefits in other areas:

- Atherosclerosis: Studies in mice suggest loxoprofen sodium dihydrate may reduce the formation of atherosclerotic lesions in the arteries, potentially beneficial for cardiovascular health .

- Benign prostatic hyperplasia (BPH): Loxoprofen sodium dihydrate may improve nocturia (frequent urination at night) in men with BPH by increasing bladder capacity .

It's important to note that the research on these potential applications is ongoing, and further studies are needed to confirm the efficacy and safety of loxoprofen sodium dihydrate for these purposes.

Additional Research on Loxoprofen Sodium Dihydrate

Research is also ongoing in other areas related to loxoprofen sodium dihydrate, including:

Loxoprofen sodium dihydrate is a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic, antipyretic, and anti-inflammatory properties. This compound is the sodium salt of loxoprofen, which is a propionic acid derivative. The molecular formula of loxoprofen sodium dihydrate is with a molecular weight of approximately 304.31 g/mol. It exists as a dihydrate, meaning it contains two molecules of water per molecule of the compound, which can influence its stability and solubility characteristics .

Loxoprofen acts as a non-selective cyclooxygenase (COX) inhibitor. COX enzymes are involved in the production of prostaglandins, which play a role in inflammation, pain, and fever []. By inhibiting COX, loxoprofen reduces prostaglandin synthesis, leading to its anti-inflammatory, analgesic, and antipyretic effects.

- Toxicity: Loxoprofen exhibits similar side effects as other NSAIDs, including gastrointestinal irritation, kidney problems, and increased risk of bleeding [].

- Flammability: Data unavailable, but the organic components likely pose some fire hazard.

- Reactivity: Loxoprofen can react with strong acids or bases, causing decomposition.

The synthesis of loxoprofen sodium dihydrate typically involves multiple steps including:

- Dieckmann condensation reactions.

- Hydrolysis and decarboxylation processes.

- Neutralization with sodium hydroxide to yield the final product .

Loxoprofen sodium dihydrate exhibits potent anti-inflammatory effects by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation and pain. The inhibition of these enzymes leads to reduced levels of prostaglandins, thereby alleviating pain and inflammation. Its analgesic effects are comparable to those of other NSAIDs, making it effective in treating conditions such as arthritis, muscle pain, and postoperative pain .

The synthesis of loxoprofen sodium dihydrate can be achieved through various methods:

- Dieckmann Condensation: Using adipic acid diester as a starting material, a Dieckmann condensation reaction with 2-(4-bromomethyl phenyl) propionate under strong alkaline conditions leads to the formation of intermediate compounds .

- Hydrolysis and Decarboxylation: The intermediate undergoes hydrolysis followed by decarboxylation under acidic conditions to yield another intermediate compound .

- Final Neutralization: Finally, treatment with aqueous sodium hydroxide results in the formation of loxoprofen sodium dihydrate with high purity and yield .

Loxoprofen sodium dihydrate is widely used in clinical settings for:

- Pain Management: Effective in alleviating acute and chronic pain associated with various conditions.

- Anti-inflammatory Treatments: Used in managing inflammatory disorders such as rheumatoid arthritis and osteoarthritis.

- Postoperative Pain Relief: Commonly prescribed following surgical procedures to reduce pain and discomfort .

Studies on drug interactions indicate that loxoprofen can interact with other medications metabolized by cytochrome P450 enzymes, particularly CYP3A4/5. This can lead to altered drug efficacy or increased risk of adverse effects when co-administered with other drugs that utilize the same metabolic pathways. Additionally, concurrent use with other NSAIDs or anticoagulants may increase the risk of gastrointestinal bleeding .

Loxoprofen sodium dihydrate shares similarities with other non-steroidal anti-inflammatory drugs but has unique attributes that distinguish it from them:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ibuprofen | Propionic acid derivative | Widely used; less potent than loxoprofen |

| Ketoprofen | Propionic acid derivative | More selective for COX-1; different side effect profile |

| Naproxen | Propionic acid derivative | Longer half-life; more potent anti-inflammatory action |

| Diclofenac | Phenylacetic acid derivative | More potent but associated with higher gastrointestinal risks |

| Flurbiprofen | Propionic acid derivative | Similar mechanism; often used for migraine treatment |

Loxoprofen's unique aspect lies in its rapid conversion to an active metabolite and its efficacy in treating both pain and inflammation while minimizing gastrointestinal side effects compared to some other NSAIDs .

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Wikipedia

Loxoprofen sodium dihydrate